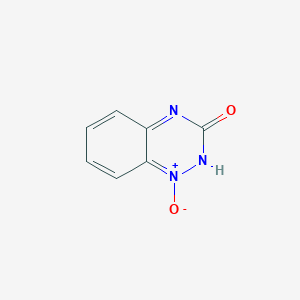

3-Hydroxy-1,2,4-benzotriazine 1-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H5N3O2 |

|---|---|

Molecular Weight |

163.13 g/mol |

IUPAC Name |

1-oxido-2H-1,2,4-benzotriazin-1-ium-3-one |

InChI |

InChI=1S/C7H5N3O2/c11-7-8-5-3-1-2-4-6(5)10(12)9-7/h1-4H,(H,8,9,11) |

InChI Key |

GXEKFJODJPFJPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NC(=O)N[N+](=C2C=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxy 1,2,4 Benzotriazine 1 Oxide and Its Derivatives

Direct Synthesis Approaches to 1,2,4-Benzotriazine (B1219565) 1-Oxides

Direct synthetic methods provide a straightforward route to the 1,2,4-benzotriazine 1-oxide scaffold, often starting from readily available precursors. These approaches can be broadly classified into three main strategies: synthesis from 2-nitroaniline (B44862) precursors, condensation reactions, and ring closure strategies.

Synthesis from 2-Nitroaniline Precursors

A common and versatile method for the synthesis of 1,2,4-benzotriazine derivatives involves the use of 2-nitroaniline and its derivatives as starting materials. This approach typically involves the formation of a key intermediate, which then undergoes reductive cyclization to form the benzotriazine ring system.

One prominent pathway is the reduction of 2-nitrophenylhydrazones. researchgate.netnih.gov These precursors, formed by the reaction of a 2-nitrophenylhydrazine (B1229437) with a ketone or aldehyde, can be reduced to the corresponding 2-aminophenylhydrazones. Subsequent intramolecular cyclization, often acid-catalyzed, and oxidation leads to the formation of the 1,2,4-benzotriazine ring. nih.gov Various reducing agents can be employed for the initial reduction of the nitro group, with catalytic hydrogenation over palladium on carbon (Pd/C) being a common choice. acs.org

Another strategy involves the N'-acylation of 2-nitrophenylhydrazine followed by reduction of the nitro group and subsequent acid-mediated cyclodehydration to form the fused triazine ring. acs.org

A summary of representative synthetic approaches from 2-nitroaniline precursors is presented in the table below.

| Starting Material(s) | Key Intermediate | Reaction Conditions | Product | Ref. |

| 2-Nitrophenylhydrazine and a ketone/aldehyde | 2-Nitrophenylhydrazone | 1. Reduction (e.g., catalytic hydrogenation) 2. Acid-catalyzed cyclization and oxidation | 3-Substituted 1,2,4-benzotriazine | researchgate.netnih.gov |

| 2-Nitrophenylhydrazine | N'-Acyl-N'-(2-nitrophenyl)hydrazine | 1. Acylation 2. Reduction of nitro group (e.g., Pd/C, H₂) 3. Acid-mediated cyclodehydration | 3-Substituted 1,2,4-benzotriazine | acs.org |

| 2-Cyanobenzaldehyde (B126161) and 2-nitroaniline derivatives | 3-((Nitrophenyl)amino)isoindolin-1-one | Intramolecular cyclization | 1,2,4-[e]-Benzotriazine derivatives | acs.orgnih.gov |

Condensation Reactions

Condensation reactions provide an efficient means to construct the 1,2,4-benzotriazine ring system by joining two or more molecules. These reactions often involve the formation of a key intermediate that subsequently cyclizes.

A notable example is the reaction of 2-cyanobenzaldehyde with 2-nitroaniline derivatives. This reaction proceeds through a nucleophilic addition of the aniline (B41778) nitrogen to the aldehyde, followed by cyclization and rearrangement to form 3-substituted isoindolin-1-ones. These intermediates can then undergo an intramolecular cyclization to yield 1,2,4-[e]-benzotriazine derivatives. acs.orgnih.gov

Another approach involves the condensation of amidrazones with dicarbonyl compounds. For instance, treating cyclohexane-1,2-dione with amidrazones can produce 3-substituted 5,6,7,8-tetrahydro-1,2,4-benzotriazines. scispace.com

The table below summarizes key condensation reactions for the synthesis of 1,2,4-benzotriazine derivatives.

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Ref. |

| 2-Cyanobenzaldehyde | 2-Nitroaniline derivative | 3-((Nitrophenyl)amino)isoindolin-1-one | 1,2,4-[e]-Benzotriazine derivative | acs.orgnih.gov |

| Amidrazone | Cyclohexane-1,2-dione | - | 3-Substituted 5,6,7,8-tetrahydro-1,2,4-benzotriazine | scispace.com |

Ring Closure Strategies

Ring closure strategies involve the formation of the 1,2,4-benzotriazine ring from a pre-formed linear precursor containing the necessary atoms. These methods are often characterized by intramolecular reactions that lead to the desired heterocyclic system.

One such strategy is the intramolecular cyclization of N-alkyl-o-phenylenediamines. Diazotization of these precursors can lead to the formation of N1-alkyl benzotriazoles. tsijournals.com While this leads to a benzotriazole (B28993), related intramolecular cyclizations of appropriately substituted precursors can lead to the 1,2,4-benzotriazine ring system.

A more direct route to the 1,2,4-benzotriazine skeleton is the metal-free [5 + 1] cycloaddition-aromatization of benzotriazoles with sulfur ylides. This reaction proceeds through the cleavage of the N−N single bond in the benzotriazole and efficiently provides 1,2,4-benzotriazine derivatives. organic-chemistry.org

The following table outlines selected ring closure strategies for the synthesis of 1,2,4-benzotriazine derivatives.

| Precursor | Reaction Type | Key Features | Product | Ref. |

| N-Alkyl-o-phenylenediamine | Intramolecular cyclization via diazotization | Avoids the use of explosive azides | N1-Alkyl benzotriazole (related to benzotriazines) | tsijournals.com |

| Benzotriazole and sulfur ylide | [5 + 1] Cycloaddition-aromatization | Metal-free, mild conditions | 1,2,4-Benzotriazine derivative | organic-chemistry.org |

Conversion from Substituted 1,2,4-Benzotriazine 1,4-Dioxides

An alternative and widely studied approach to obtaining 1,2,4-benzotriazine 1-oxides is through the deoxygenation of the corresponding 1,4-dioxides. This is particularly relevant for the synthesis of derivatives of tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide), a well-known bioreductive anticancer agent. nih.gov The deoxygenation can be achieved through both bioreductive and chemical methods.

Bioreductive Deoxygenation Pathways to Mono-N-Oxides

The bioreductive activation of 1,2,4-benzotriazine 1,4-dioxides is a key aspect of their biological activity and also serves as a synthetic pathway to the corresponding mono-N-oxides. nih.gov This process is particularly well-documented for tirapazamine.

Enzymatic one-electron reduction of tirapazamine, primarily by enzymes such as NADPH:cytochrome P450 oxidoreductase, generates a radical anion. acs.orgnih.gov Under hypoxic conditions, this radical can undergo further reactions to form the mono-N-oxide metabolites, 3-amino-1,2,4-benzotriazine 1-oxide and the corresponding 4-oxide. nih.gov The reduction can be mediated by various one- and two-electron oxidoreductases. nih.gov The specific mono-N-oxide formed can depend on the specific enzymatic system and reaction conditions. nih.gov

Key enzymes and cellular conditions involved in the bioreductive deoxygenation of tirapazamine are summarized below.

| 1,4-Dioxide Substrate | Enzyme/System | Key Process | Product(s) | Ref. |

| Tirapazamine (and analogs) | NADPH:cytochrome P450 oxidoreductase | One-electron reduction | 3-Amino-1,2,4-benzotriazine 1-oxide and 4-oxide | acs.orgnih.govnih.gov |

| Tirapazamine | DT-diaphorase | Two- and four-electron reduction | 3-Amino-1,2,4-benzotriazine 1-oxide and 3-amino-1,2,4-benzotriazine | nih.gov |

| Tirapazamine analogs | Cytochrome P450 reductase enriched microsomes | Anaerobic incubation | Carbon-centered radical intermediates leading to mono-N-oxides | acs.orgresearchgate.net |

Chemical Reduction Methods for Deoxygenation

Chemical reduction provides a more direct and controllable method for the deoxygenation of 1,2,4-benzotriazine 1,4-dioxides to their mono-N-oxide counterparts. A variety of reducing agents can be employed for this transformation.

Sodium dithionite (B78146) (Na₂S₂O₄) is a commonly used reagent for the reduction of 2-nitrophenylhydrazones in the synthesis of dihydro-1,2,4-benzotriazines. researchgate.netnih.gov It can also be employed for the deoxygenation of N-oxides. The reaction conditions, such as solvent and temperature, can be optimized to achieve the desired level of deoxygenation.

Trialkyl phosphites are also effective reagents for the deoxygenation of heterocyclic N-oxides, offering a convenient and efficient method for the synthesis of the parent heterocycles. organic-chemistry.org

The table below provides examples of chemical reagents used for the deoxygenation of 1,2,4-benzotriazine 1,4-dioxides.

| 1,4-Dioxide Substrate | Reducing Agent | Key Features | Product | Ref. |

| 2-Nitrophenylhydrazone (precursor to benzotriazine) | Sodium dithionite (Na₂S₂O₄) | Inexpensive and effective for nitro group reduction | Dihydro-1,2,4-benzotriazine | researchgate.netnih.gov |

| Heterocyclic N-oxides | Trialkyl phosphites | Convenient and efficient deoxygenation | Parent heterocycle | organic-chemistry.org |

Derivatization Strategies for the 3-Hydroxy-1,2,4-Benzotriazine (B8443603) 1-Oxide Scaffold

Derivatization of the 3-hydroxy-1,2,4-benzotriazine 1-oxide scaffold is key to modulating its physicochemical and pharmacological properties. Methodologies have been developed to introduce the core hydroxyl group, substitute the benzotriazine ring, and perform chemical transformations at the 3-position.

The this compound structure exists in tautomeric equilibrium with its keto form, 1,2,4-benzotriazin-3(4H)-one 1-oxide. The synthesis of this core structure is often achieved through a cyclization-hydrolysis sequence starting from readily available precursors.

A primary route involves the base-catalyzed cyclization of substituted 2-nitrophenylguanidines or 2-nitrophenylureas. For instance, the treatment of 2-nitrophenylurea with an aqueous solution of sodium hydroxide (B78521) results in cyclization to form 1,2,4-benzotriazin-3-one 1-oxide. researchgate.net Similarly, 2-nitrophenylguanidines undergo base-catalyzed cyclization to yield the corresponding 3-amino-1,2,4-benzotriazine 1-oxides. researchgate.net

The 3-amino derivative serves as a common and versatile precursor. The amino group can be converted to a hydroxyl group through a well-established diazotization reaction followed by hydrolysis. This functional group interconversion involves treating the 3-amino-1,2,4-benzotriazine 1-oxide with a diazotizing agent, such as sodium nitrite (B80452) in an acidic medium (e.g., sulfuric or hydrochloric acid), to form an unstable diazonium salt. Subsequent heating of the reaction mixture in water leads to hydrolysis of the diazonium salt, which liberates nitrogen gas and introduces the hydroxyl group at the 3-position to yield the target compound. ubc.ca

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-nitrogen bonds, enabling extensive derivatization of the 1,2,4-benzotriazine 1-oxide scaffold. researchgate.netnih.gov These reactions typically require the conversion of the 3-hydroxy group into a better leaving group, such as a halide (e.g., chloride), to serve as the electrophilic coupling partner.

The Suzuki-Miyaura coupling has been successfully employed to introduce aryl and alkyl substituents at the 3-position. This reaction couples a 3-halo-1,2,4-benzotriazine 1-oxide with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This method has proven effective for synthesizing a range of 3-aryl and 3-alkyl-1,2,4-benzotriazine 1-oxides. researchgate.net

The Buchwald-Hartwig amination provides a direct route to 3-amino substituted derivatives by coupling a 3-halo-1,2,4-benzotriazine 1-oxide with a primary or secondary amine. This transformation is the first application of this reaction to the 1,2,4-benzotriazine 1-oxide ring system and significantly expands the accessible chemical space for analogues of biologically active molecules. researchgate.netnih.gov

Below are representative conditions for these cross-coupling reactions.

| Reaction | Electrophile | Nucleophile/Boron Reagent | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Chloro-1,2,4-benzotriazine 1-oxide | Cyclopropyl boronic acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | Toluene/Water | Reflux, 24 h | researchgate.net |

| Suzuki-Miyaura | 3-Chloro-7-nitro-1,2,4-benzotriazine 1-oxide | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/Water | 110 °C, 24 h | researchgate.net |

| Buchwald-Hartwig | 3-Chloro-1,2,4-benzotriazine 1-oxide | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 °C, 24 h | researchgate.netresearchgate.net |

| Buchwald-Hartwig | 7-Bromo-1,2,4-benzotriazine 1-oxide | Pyrrolidine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 °C, 24 h | researchgate.net |

The hydroxyl group of this compound is amenable to derivatization through alkylation and acylation reactions, allowing for the introduction of a wide variety of functional groups and modification of the compound's lipophilicity and hydrogen-bonding capabilities.

Alkylation: O-alkylation can be achieved using standard methods, such as reaction with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base. Typical conditions involve a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). These conditions facilitate the deprotonation of the hydroxyl group to form a nucleophilic oxygen anion that subsequently displaces the halide from the alkylating agent.

Acylation: The hydroxyl group can be readily acylated to form ester derivatives. This is typically accomplished by reacting the parent compound with an acylating agent like an acyl chloride or a carboxylic anhydride. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. For substrates sensitive to basic conditions, chemoselective O-acylation can be performed in acidic media like anhydrous trifluoroacetic acid. nih.gov

The 3-position of the 1,2,4-benzotriazine 1-oxide scaffold is a prime site for chemical modification through functional group interconversions (FGI). These transformations allow for the synthesis of diverse derivatives from a common intermediate.

Conversion of Hydroxyl to Chloro: A crucial FGI is the conversion of the 3-hydroxy group to a 3-chloro group, which transforms the position into a reactive site for nucleophilic substitution and cross-coupling reactions. This is effectively achieved by treating the 1,2,4-benzotriazin-3(4H)-one 1-oxide tautomer with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like dimethylaniline or pyridine. researchgate.netnih.gov

Conversion of Amino to Hydroxyl: As described previously (Section 2.3.1), the conversion of a 3-amino group to a 3-hydroxy group via diazotization and hydrolysis is a fundamental FGI in this system. ubc.ca This provides a synthetic entry to the target compound from 3-amino precursors, which are often readily synthesized via cyclization of 2-nitrophenylguanidines. researchgate.net

Conversion of Chloro to Amino or Alkoxy: The 3-chloro group is an excellent leaving group that can be displaced by various nucleophiles. As detailed in the context of cross-coupling reactions (Section 2.3.2), it is the key substrate for Buchwald-Hartwig amination to install amino substituents. researchgate.net Furthermore, it can undergo nucleophilic aromatic substitution with alkoxides or phenoxides to yield 3-alkoxy or 3-aryloxy derivatives.

Reaction Mechanisms and Chemical Transformations of 3 Hydroxy 1,2,4 Benzotriazine 1 Oxide Systems

Oxidative and Reductive Transformations

The redox chemistry of benzotriazine N-oxides is fundamental to their mechanism of action in various applications, particularly for the related 1,4-dioxide analogues which are precursors to the 1-oxide species. Reductive activation is a key step that initiates a cascade of chemical events.

The initial step in the reductive transformation of 1,2,4-benzotriazine (B1219565) N-oxide systems, particularly the precursor 1,4-dioxides, is a one-electron reduction. This process is especially favored under hypoxic (low-oxygen) conditions and can be initiated by various enzymatic reductases. The reduction yields an oxygen-sensitive radical anion intermediate. nih.gov In environments with normal oxygen levels, this radical anion can be rapidly oxidized back to the parent compound, creating a futile redox cycle. However, under hypoxic conditions, this intermediate has a sufficient lifetime to undergo further reactions. nih.gov

This radical anion can be protonated, with the pKa of the radical derived from the related compound tirapazamine (B611382) (3-amino-1,2,4-benzotriazine 1,4-dioxide) estimated to be 5.6 ± 0.2. researchgate.net This protonated radical is a key intermediate that undergoes a first-order reaction, leading to the formation of a secondary, oxidizing benzotriazinyl radical. nih.gov These intermediate radicals can subsequently undergo dismutation to yield the parent compound and the corresponding 1-oxide—the two-electron reduction product. nih.gov The one-electron reduction potential of the resulting oxidizing radicals has been found to range from 0.94 to 1.31 V, highlighting their significant oxidizing capacity. nih.gov

| Compound/Radical | Parameter | Value | Conditions |

|---|---|---|---|

| Tirapazamine (T) / Tirapazamine Radical (T•−) | Reduction Potential (Em7) | -0.45 ± 0.01 V vs. NHE | pH 7 |

| Tirapazamine Radical | Radical pKa | 5.6 ± 0.2 | Aqueous Solution |

| Tirapazamine-derived Oxidizing Radicals | Reduction Potential Range | 0.94 to 1.31 V | - |

Following the initial one-electron reduction, 1,2,4-benzotriazine 1,4-dioxides can undergo further reduction, leading to a series of stable metabolites. The primary and most significant metabolite formed through a two-electron reduction process is the corresponding 1,2,4-benzotriazine 1-oxide. researchgate.net For instance, in the bioreductive metabolism of tirapazamine, 3-amino-1,2,4-benzotriazine 1-oxide is the major stable product. This mono-N-oxide is notably resistant to further enzymatic reduction.

Further reduction can lead to other metabolites. A minor metabolite identified from the one-electron activation of tirapazamine is the isomeric 3-amino-1,2,4-benzotriazine 4-oxide. researchgate.net Unlike the 1-oxide, the 4-oxide metabolite is susceptible to further reduction. The complete, four-electron reduction of the parent 1,4-dioxide results in the fully deoxygenated 3-amino-1,2,4-benzotriazine, which is typically generated in smaller quantities. researchgate.net

| Metabolite Name | Parent Compound | Reduction Level | Relative Abundance |

|---|---|---|---|

| 1,2,4-Benzotriazine 1-Oxide | 1,2,4-Benzotriazine 1,4-Dioxide | Two-electron | Major |

| 1,2,4-Benzotriazine 4-Oxide | 1,2,4-Benzotriazine 1,4-Dioxide | (Intermediate) | Minor |

| 1,2,4-Benzotriazine | 1,2,4-Benzotriazine 1,4-Dioxide | Four-electron | Minor |

Nucleophilic and Electrophilic Reactivity of the Benzotriazine N-Oxide Ring

The N-oxide group significantly influences the electronic properties of the benzotriazine ring system. As a strong electron-withdrawing group, the N-oxide moiety deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. rsc.org This effect is most pronounced at the carbon atoms ortho and para to the N-oxide group, which become more electrophilic and thus susceptible to reaction with nucleophiles.

Reactions of 1,2,4-triazine (B1199460) N-oxides with various nucleophiles have been documented, leading to substitution products. rsc.org While specific studies on 3-hydroxy-1,2,4-benzotriazine (B8443603) 1-oxide are limited, the general principles of heterocyclic N-oxide chemistry suggest that nucleophiles would preferentially attack the activated positions of the triazine or benzene (B151609) ring. For example, in related 1,2,3-triazine (B1214393) systems, nucleophilic addition has been shown to occur at the C4 or C6 positions of the triazine ring. The presence of the hydroxyl group at the C3 position may further modulate this reactivity through its own electronic effects or by acting as a site for electrophilic attack (e.g., acylation or alkylation).

Rearrangement Reactions and Isomerization Pathways

Benzotriazine N-oxide systems can undergo various rearrangement and isomerization reactions, often initiated by heat or light. Photodegradation studies of some benzotriazine di-N-oxides suggest that the reaction may proceed through a highly strained oxaziridine (B8769555) intermediate. nih.gov This intermediate can then rearrange to yield stable products, such as those resulting from intramolecular oxygen transfer. nih.gov

In other related heterocyclic systems, thermal decomposition can lead to significant structural reorganization. For example, the thermolysis of 3-aryl-1,2,3-benzotriazin-4(3H)-ones results in a rearrangement to form 9-acridones. rsc.org Another potential pathway for 1,2,4-benzotriazinyl radicals, formed during reductive processes, is a reductive ring contraction. Under the influence of strong reductants, these radicals can rearrange to form benzimidazoles. Furthermore, photoisomerization has been observed in pyridyl-substituted benzotriazole (B28993) N-oxides, where the N-oxide oxygen atom migrates from one nitrogen position to another, demonstrating the potential for isomerism within the core heterocyclic structure. researchgate.net

Coordination Chemistry Aspects of N-Oxides

Heterocyclic N-oxides are effective ligands in coordination chemistry. The oxygen atom of the N-oxide group is a hard donor and readily coordinates to a variety of metal centers. nih.gov In fact, N-oxides typically form more stable metal complexes than their parent amine counterparts. acs.org The 3-hydroxy-1,2,4-benzotriazine 1-oxide molecule offers multiple potential coordination sites:

The N-oxide oxygen: This is a primary site for coordination with metal ions.

The ring nitrogen atoms: The nitrogen atoms at the 2- and 4-positions possess lone pairs and can act as donor sites, potentially leading to chelation or bridging behavior.

The 3-hydroxy group: The oxygen of the hydroxyl group can also participate in coordination.

This versatility allows for various binding modes. Derivatives of 1,2,4-triazines have been shown to form both mononuclear and binuclear complexes with metal ions like lead(II), coordinating through the triazine and an adjacent pyridyl ring. nih.gov Additionally, the radical counterparts, benzotriazinyl radicals, have been successfully used as neutral radical ligands to synthesize coordination complexes with transition metals such as Mn(II), Fe(II), Co(II), and Ni(II). researchgate.net

Mechanistic Elucidation via Isotopic Labeling Experiments

Isotopic labeling is a powerful tool for elucidating complex reaction mechanisms. For 1,2,4-benzotriazine 1,4-dioxides, such experiments have been crucial in clarifying the mechanism by which their reductively activated forms interact with biological molecules. A key mechanistic question was whether the secondary radical formed after one-electron reduction acts directly as an atom-abstracting species or if it leads to the generation of another reactive species.

To investigate this, experiments were conducted where the one-electron enzymatic reduction of a 1,2,4-benzotriazine 1,4-dioxide was carried out in the presence of a deuterium (B1214612) atom donor, such as methanol-d4. nih.gov The analysis of the resulting mono-N-oxide metabolites revealed that they were non-deuterated. nih.gov This finding provided strong evidence against a mechanism involving a hydrogen-atom-abstracting drug radical. If the drug radical had abstracted a deuterium atom from the solvent, the resulting metabolite would have incorporated deuterium. The absence of deuterium in the product is instead consistent with a mechanism in which the reductively-activated drug intermediate decomposes to release a hydroxyl radical (•OH), a well-known DNA-damaging agent. nih.gov

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the covalent framework of organic molecules. For 3-Hydroxy-1,2,4-benzotriazine (B8443603) 1-oxide, a combination of one-dimensional and two-dimensional NMR experiments would be essential.

¹H NMR: The proton NMR spectrum is expected to display signals corresponding to the four protons on the fused benzene (B151609) ring. The chemical shifts and splitting patterns (multiplicity) of these aromatic protons would be dictated by their electronic environment and their coupling to adjacent protons. The hydroxyl proton (OH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature.

¹³C NMR: The carbon spectrum would show distinct resonances for the seven carbon atoms in the molecule. The chemical shifts would differentiate the carbons of the benzene ring from the two carbons in the triazine heterocycle. The carbon atom at the 3-position, bonded to the hydroxyl group, would have a characteristic chemical shift influenced by the electronegative oxygen atom.

Illustrative ¹H NMR Data Table for 3-Hydroxy-1,2,4-benzotriazine 1-oxide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Tentative Assignment |

| ~11.0 | br s | 1H | -OH |

| 8.0 - 7.5 | m | 4H | Ar-H |

Note: This table is a hypothetical representation of expected data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound would feature absorption bands corresponding to π → π* and n → π* transitions. These transitions are characteristic of the conjugated system formed by the benzotriazine core. The presence of the N-oxide and hydroxyl groups as auxochromes would modulate the energy of these transitions, influencing the wavelength of maximum absorption (λmax). Studies on related benzotriazole-type UV absorbers show that aggregation and solvent can cause significant shifts in the absorption spectra. nih.gov The characterization of metabolites of related anti-tumor agents like Tirapazamine (B611382) routinely involves UV-Vis spectroscopy to monitor reactions. nih.gov

Illustrative UV-Vis Absorption Data Table

| Solvent | λmax (nm) | Type of Transition |

| Ethanol | ~275 | π → π |

| Ethanol | ~360 | n → π |

Note: This table is a hypothetical representation of expected data.

Mass Spectrometry Techniques (e.g., LC/MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to measure the mass of the molecular ion with high precision. This accurate mass measurement allows for the confident determination of the compound's elemental formula, C₇H₅N₃O₂.

Tandem Mass Spectrometry (MS/MS): Often coupled with liquid chromatography (LC/MS), this method involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragmentation pattern provides valuable structural information. For instance, in studies of the related 3-amino-1,2,4-benzotriazine 1-oxide, characteristic fragmentation pathways include the loss of an OH radical from the protonated molecule. researchgate.net Similar fragmentation, such as the loss of OH or NO, would be expected for the title compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the various functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to display several key absorption bands. These include a broad O-H stretching band for the hydroxyl group, a strong N-O stretching vibration characteristic of the N-oxide moiety, and various C=C and C=N stretching vibrations from the aromatic and heterocyclic rings. The NIST Chemistry WebBook provides reference IR spectra for the parent 1H-Benzotriazole structure, showing characteristic bands that would be modified by the substituents in the title compound. nist.gov

Illustrative IR Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500-3200 | Strong, Broad | O-H Stretch |

| 1620-1580 | Medium | C=N Stretch (Triazine Ring) |

| 1550-1450 | Medium | C=C Stretch (Aromatic Ring) |

| 1300-1250 | Strong | N-O Stretch (N-Oxide) |

Note: This table is a hypothetical representation of expected data.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. If a suitable crystal can be obtained, this technique can precisely determine all bond lengths, bond angles, and torsional angles. It would confirm the planarity of the benzotriazine ring system and provide the exact geometry of the substituent groups. Furthermore, it would reveal details of the crystal packing, including intermolecular interactions like hydrogen bonds involving the hydroxyl and N-oxide groups, which are crucial for understanding the solid-state properties. Crystal structures for numerous analogous compounds, such as 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide and 3-methyl-1,2,4-benzotriazine 1-oxide, have been successfully determined, providing a solid foundation for comparison. nih.govresearchgate.net

Photoelectron Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidative) state of the elements within a molecule. For this compound, XPS would provide high-resolution spectra for the C 1s, O 1s, and N 1s core levels. The binding energies of these electrons are sensitive to their chemical environment. For example, the N 1s spectrum would be expected to show multiple components, corresponding to the chemically distinct nitrogen atoms within the triazine ring and the N-oxide group. Likewise, the O 1s spectrum could distinguish between the oxygen of the hydroxyl group and the oxygen of the N-oxide. XPS has been effectively used to study nitrogen-containing species and their binding interactions. mdpi.comprinceton.edu

Electrochemical Methods (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of a molecule. Given the presence of the reducible N-oxide group, this compound is expected to be electrochemically active. CV can determine the reduction and oxidation potentials of the compound, offering insights into the stability of its various redox states. The reduction of the N-oxide is a critical bioactivation step for related benzotriazine di-N-oxide anticancer agents. nih.gov CV studies on benzotriazole (B28993) derivatives on electrode surfaces have demonstrated the utility of this technique in probing their electrochemical behavior. semanticscholar.orgresearchgate.net

Theoretical and Computational Studies of 3 Hydroxy 1,2,4 Benzotriazine 1 Oxide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic and structural properties of 3-Hydroxy-1,2,4-benzotriazine (B8443603) 1-oxide. DFT methods are a cornerstone of computational chemistry due to their balance of accuracy and computational cost, making them well-suited for studying medium-sized organic molecules.

For analogous compounds like 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, DFT calculations using the B3LYP functional with a 6-31+G(d) basis set have been effectively used to explore their potential energy surfaces. nih.gov Such calculations help in determining optimized molecular geometries, vibrational frequencies, and various electronic properties.

Electronic Structure Analysis

The electronic structure of 3-Hydroxy-1,2,4-benzotriazine 1-oxide dictates its reactivity and physical properties. DFT calculations can provide a detailed map of electron distribution within the molecule. This includes the calculation of atomic charges, dipole moments, and the electrostatic potential surface. These parameters are crucial for understanding intermolecular interactions and the molecule's behavior in different chemical environments. For instance, in related benzotriazine systems, the electronic effects of substituents on the benzene (B151609) ring have been shown to significantly influence their chemical and biological activities. acs.org

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory offers a sophisticated model of chemical bonding and electronic structure. nih.gov Computational methods can calculate the energies and shapes of the molecular orbitals of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. In similar heterocyclic systems, the molecular orbital overlap has been shown to be maximal in specific conformations, influencing their reaction pathways. nih.gov

Energetic Properties and Stability Predictions

Computational chemistry provides a means to predict the thermodynamic stability of this compound and its potential isomers. Calculations of the heat of formation and Gibbs free energy can determine the relative stability of different tautomers or conformers. For example, in the study of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, DFT calculations revealed two energy minima corresponding to different conformations, with one being more stable than the other by 1.97 kcal/mol. nih.gov The activation energies for the interconversion between these conformers were also calculated, providing insight into their dynamic behavior. nih.gov

Mechanistic Pathway Modeling and Validation

Theoretical modeling is instrumental in elucidating the reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, the entire reaction coordinate can be mapped out. This allows for the determination of activation barriers and the identification of the most plausible reaction pathways. For instance, DFT calculations have been employed to understand the mechanism of heterocyclization in the synthesis of 1,2,3-benzotriazines. nih.gov Similar approaches could be used to model the synthesis of this compound and to validate experimentally proposed mechanisms.

Aromaticity and Tautomerism Investigations

The aromaticity of the benzotriazine ring system is a key feature influencing its stability and reactivity. Computational methods can quantify aromaticity through various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations can provide a quantitative measure of the degree of aromatic character in both the benzene and triazine rings.

Tautomerism is a critical consideration for a molecule like this compound, which can potentially exist in different isomeric forms. Quantum chemical calculations are highly effective in predicting the relative stabilities of these tautomers in both the gas phase and in different solvents. By comparing the calculated free energies of the possible tautomers, the predominant form under specific conditions can be identified. For example, studies on related hydroxy-substituted heterocyclic compounds have utilized DFT to investigate the keto-enol tautomerism and the influence of the environment on the tautomeric equilibrium.

Structure-Reactivity Relationships from Computational Models

Computational models can establish quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR). By calculating a range of molecular descriptors for this compound and its derivatives, correlations can be drawn between their structural features and their chemical reactivity or other properties. These descriptors can include electronic parameters (e.g., atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and thermodynamic parameters (e.g., heats of formation). Such models are invaluable for predicting the behavior of new, unsynthesized derivatives and for guiding the design of molecules with desired properties. In the broader class of 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines, the nature of the substituents at the 3-position has been shown to modulate the hydrophilic-lipophilic balance and receptor binding capabilities. acs.org

Applications of 3 Hydroxy 1,2,4 Benzotriazine 1 Oxide in Organic Synthesis

Role as Synthetic Intermediates and Building Blocks for Complex Molecules

The 3-hydroxy-1,2,3-benzotriazin-4(3H)-one framework serves as a versatile starting point for the synthesis of a wide array of more complex molecules. Through derivatization of its hydroxyl group, the core structure can be elaborated into various functional intermediates.

Research has demonstrated the synthesis of numerous derivatives by reacting the parent compound with different reagents. For instance, treatment with dimethyl sulphate yields 3-Methoxy-1,2,3-benzotriazin-4-one, while acetylation and benzoylation produce N-acetoxy and N-benzoyloxy derivatives, respectively. researchgate.net These modifications create active esters that can be used in further synthetic steps.

The utility of this scaffold is further highlighted in its use for creating libraries of substituted compounds. For example, starting from methyl anthranilate, a one-pot diazotization followed by the addition of amino acid ester hydrochlorides can produce various methyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanoates. nih.gov These intermediates can then be converted into corresponding hydrazides, which are subsequently used in azide (B81097) coupling reactions to generate a diverse set of N-alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides and dipeptide derivatives. nih.gov

Table 1: Examples of Synthesized N-Alkyl-2-(4-oxobenzotriazin-3(4H)-yl)alkanamides nih.gov

| Compound Name | Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| N-Benzyl-2-(4-oxobenzo[d] researchgate.netrsc.orgresearchgate.nettriazin-3(4H)-yl)acetamide | Benzyl | 77 | 145-150 |

| 3-(2-Oxo-2-(piperidin-1-yl)ethyl)benzo[d] researchgate.netrsc.orgresearchgate.nettriazin-4(3H)-one | Piperidin-1-yl | 65 | 140-142 |

| 3-(2-Morpholino-2-oxoethyl)benzo[d] researchgate.netrsc.orgresearchgate.nettriazin-4(3H)-one | Morpholino | 68 | 170-172 |

| N-(tert-Butyl)-3-(4-oxobenzo[d] researchgate.netrsc.orgresearchgate.nettriazin-3(4H)-yl)propanamide | tert-Butyl | 83 | 145-147 |

These examples underscore the role of the benzotriazinone core as a reliable building block for generating molecular diversity.

Utilization as a Reagent in Specific Organic Transformations

The most prominent application of 3-hydroxy-1,2,3-benzotriazin-4(3H)-one is as an additive in peptide synthesis. nih.gov Specifically, it is used in conjunction with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCD) to facilitate the formation of amide bonds between amino acids. researchgate.net

Its primary function is to suppress side reactions and minimize racemization—the loss of stereochemical integrity at the chiral center of the amino acid—which is a critical challenge in peptide synthesis. researchgate.net The compound acts as a scavenger for the highly reactive O-acylisourea intermediate formed from the reaction between the carboxylic acid and the carbodiimide. It forms an active ester, 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl ester (Dhbt-ester), which is more stable and less prone to racemization. rsc.orgresearchgate.net This active ester then reacts with the amino group of the incoming amino acid to form the desired peptide bond.

The advantages of using 3-hydroxy-1,2,3-benzotriazin-4(3H)-one include:

Suppression of Racemization : It is highly effective at preventing the loss of stereochemistry, which is essential for the biological activity of the final peptide. researchgate.net

Prevention of N-acylurea Formation : It minimizes the formation of the common N-acylurea byproduct, which simplifies purification and improves the yield of the desired peptide. researchgate.net

Self-Indicating Properties : In solid-phase peptide synthesis, the liberated hydroxyl component can ionize in the presence of the resin-bound amine, producing a color change that indicates the progress of the acylation reaction. rsc.org

Beyond peptide chemistry, thermal decomposition (thermolysis) of the compound in the presence of nucleophiles like alcohols or amines results in the formation of anthranilate esters and N-phenylanthranilamide, respectively, demonstrating its utility in o-aminobenzoylation reactions. researchgate.net

Precursor for Advanced Heterocyclic Systems

The benzotriazinone ring system itself can be chemically transformed into other complex, fused heterocyclic structures. This makes 3-hydroxy-1,2,3-benzotriazin-4(3H)-one a valuable precursor for creating advanced heterocyclic systems that may possess unique chemical or biological properties.

One significant transformation is its conversion into quinazolino[3,2-c] researchgate.netrsc.orgresearchgate.netbenzotriazin-8-one upon thermolysis. researchgate.net This reaction proceeds through the loss of nitrogen and the formation of a reactive ketenimine intermediate. researchgate.net This intermediate can then undergo further reactions to build the fused ring system.

Furthermore, diazotization of N-(o-nitrobenzoyl)anthranilamide followed by a base-catalyzed cyclization leads to the formation of a quinazolino[3,2-c]benzotriazine system, showcasing another pathway from a related precursor to a more complex heterocycle. researchgate.net These transformations highlight the potential of the benzotriazinone scaffold to serve as a launchpad for accessing intricate, polycyclic aromatic systems.

Scaffold for Chemical Probe Development

A chemical scaffold is a core structure upon which a variety of substituents can be placed to create a library of compounds. The 1,2,4-benzotriazine (B1219565) nucleus is recognized as a prominent heterocyclic substructure in many pharmacologically active compounds. researchgate.net While direct evidence for the use of 3-Hydroxy-1,2,4-benzotriazine (B8443603) 1-oxide as a scaffold for chemical probes is limited, the broader class of benzotriazines, including related N-oxide derivatives, serves this purpose.

For instance, the 3-amino-1,2,4-benzotriazine-1,4-dioxide scaffold, found in the anticancer agent Tirapazamine (B611382), has been extensively modified to develop new therapeutic agents and probes to study cellular hypoxia. nih.govnih.govresearchgate.net Researchers have synthesized series of novel derivatives by altering substituents on the benzene (B151609) ring to optimize cytotoxic activity and hypoxic selectivity. nih.gov These systematic modifications, based on a core scaffold, are fundamental to the development of chemical probes and new drug candidates. The stable and synthetically accessible nature of the benzotriazine ring system makes it an attractive foundation for such exploratory medicinal chemistry efforts. researchgate.netresearchgate.net

Structure Activity Relationship Sar Methodologies and Chemical Modulation

Systematic Modification of the 3-Hydroxy-1,2,4-Benzotriazine (B8443603) 1-Oxide Core

Systematic modification of a core scaffold is a cornerstone of drug discovery, allowing chemists to fine-tune a molecule's properties. For the 3-Hydroxy-1,2,4-benzotriazine 1-oxide core, several positions are amenable to modification to explore the chemical space and establish a robust SAR.

Key Modification Points:

The 3-Hydroxy Group: This functional group is a key site for modification. It can be alkylated to form ethers (e.g., 3-methoxy derivatives) or acylated to form esters. These changes would significantly alter the molecule's hydrogen bonding capacity, polarity, and metabolic stability. For instance, converting the hydroxyl group to a methoxy (B1213986) group would remove its hydrogen-bond-donating ability, which could drastically affect its interaction with biological targets.

The Benzene (B151609) Ring (Positions 5, 6, 7, and 8): The aromatic ring can be substituted with a variety of functional groups to probe the effects of electronics and sterics. Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) can modulate the electronic properties of the entire ring system. The position of these substituents is also critical, as steric hindrance can influence the molecule's conformation and its ability to fit into a target's binding site.

The N-Oxide Group: While modification of the N-oxide itself is less common, its presence is critical. It significantly influences the electronic distribution within the heterocyclic system and is often a key feature for bioreductive activation in hypoxic environments, a property seen in related compounds like Tirapazamine (B611382).

A hypothetical synthetic campaign to explore the SAR of this core would involve creating a library of analogues with diverse substituents at these positions.

Table 1: Potential Modifications of the this compound Core

| Modification Site | Type of Modification | Example Substituent (R) | Potential Impact |

|---|---|---|---|

| 3-Position | Etherification (-OR) | -OCH₃, -OCH₂Ph | Altered H-bonding, increased lipophilicity |

| Esterification (-OC(O)R) | -OC(O)CH₃ | Prodrug potential, altered solubility | |

| Benzene Ring (C5-C8) | Electron-Donating | -CH₃, -OCH₃ | Increased electron density, potential metabolic sites |

| Electron-Withdrawing | -Cl, -F, -CF₃ | Altered pKa, modified binding interactions |

Influence of Substituents on Chemical Reactivity and Stability

The substituents on the this compound core are expected to have a profound impact on its chemical reactivity and stability. The interplay between the N-oxide moiety and the electron density of the benzotriazine system is particularly important.

Electron-withdrawing groups on the benzene ring would decrease the electron density on the heterocyclic core. This could make the N-oxide more susceptible to reduction, a key activation step for hypoxia-selective cytotoxins. Conversely, electron-donating groups would increase electron density, potentially making the compound more stable and less prone to reduction.

The stability of the 3-hydroxy group itself is also influenced by its chemical environment. For related compounds like 3-hydroxy-1,2,3-benzotriazin-4-one, thermal or chemical decomposition can lead to the formation of reactive intermediates. The substituent pattern on the benzene ring can either stabilize or destabilize the molecule, affecting its shelf-life and metabolic fate. For instance, 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines are noted to be very stable in their pure solid state. nih.gov

Chemical Ligand-Target Interaction Studies (Focus on Chemical Binding Affinity)

While specific ligand-target interaction studies for this compound are not documented in the literature, we can infer potential interactions based on its structural features. The core structure possesses several features that could engage with a biological target, such as a protein receptor or enzyme active site:

Hydrogen Bond Donors/Acceptors: The 3-hydroxy group can act as both a hydrogen bond donor and acceptor. The N-oxide oxygen and the other nitrogen atoms in the triazine ring are potential hydrogen bond acceptors. These interactions are crucial for high-affinity binding to protein targets.

Aromatic System: The benzotriazine ring system can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a binding pocket.

Dipole Moment: The N-oxide group introduces a significant dipole moment, which can be a key factor in molecular recognition and binding orientation within a polar active site.

Studies on related 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines have shown that modifications can lead to high-affinity ligands for specific receptors, such as the sigma-1 receptor. nih.gov For example, spiro[1,2,4-benzotriazine-3(4H),4′-(1′-substituted piperidines)] have displayed nanomolar affinity. nih.gov This demonstrates that the broader 1,2,4-benzotriazine (B1219565) scaffold can be effectively tailored to achieve potent and selective binding. A similar approach could be applied to the 3-hydroxy-1-oxide series to discover ligands for various targets.

Table 2: Hypothetical Binding Affinities (Ki) for a Series of Benzotriazine Analogues

| Compound | R¹ (at C7) | R² (at C3) | Target | Hypothetical Ki (nM) |

|---|---|---|---|---|

| A-1 | H | -OH | Kinase X | 1500 |

| A-2 | Cl | -OH | Kinase X | 750 |

| A-3 | OCH₃ | -OH | Kinase X | 980 |

| A-4 | Cl | -OCH₃ | Kinase X | 250 |

| A-5 | Cl | -OCH₂Ph | Kinase X | 120 |

This table is for illustrative purposes only to demonstrate how SAR data is typically presented. The values are not based on experimental results.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Systems

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For a series of this compound analogues, a QSAR model could provide valuable predictive insights for designing more potent compounds.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would be a powerful tool. These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.

For example, a CoMFA model for a set of 1,2,4-triazine (B1199460) derivatives acting as h-DAAO inhibitors has been successfully constructed, yielding models with good predictability. rsc.org Such a model for the this compound series could guide the synthesis of new analogues by predicting their activity before they are made, saving time and resources. The model might indicate, for instance, that a bulky, electropositive substituent at the C-7 position is predicted to enhance binding affinity, directing synthetic efforts accordingly.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic strategies for 3-Hydroxy-1,2,4-benzotriazine (B8443603) 1-oxide and its substituted analogs often rely on multi-step processes that may involve hazardous reagents and generate significant waste. One established pathway involves the acylation of a substituted nitroaniline with phosgene (B1210022), followed by treatment with ammonia (B1221849) to form a ureide intermediate. researchgate.netscispace.com This intermediate then undergoes cyclization in a basic medium to yield the target N-oxide. researchgate.netscispace.com Another route involves the diazotization and subsequent hydrolysis of 3-amino-1,2,4-benzotriazine 1-oxide. researchgate.net

Future research is critically aimed at developing more efficient and sustainable synthetic methodologies. The principles of green chemistry—such as atom economy, use of less hazardous chemicals, and energy efficiency—are central to this endeavor. Research could focus on:

Catalytic Approaches: Designing catalytic C-H activation or C-N bond-forming reactions to construct the benzotriazine core, thereby reducing the reliance on stoichiometric reagents.

One-Pot Reactions: Developing tandem or domino reaction sequences that minimize intermediate purification steps, saving time, solvents, and resources.

Alternative Reagents: Replacing hazardous chemicals like phosgene and phosphorus oxychloride with greener alternatives for acylation and halogenation steps, respectively. researchgate.netacs.org

| Synthetic Strategy | Key Precursors/Reagents | Focus of Future Improvement |

| Ureide Cyclization | 2-Nitroaniline (B44862), Phosgene, Ammonia, NaOH | Replacement of phosgene, improving reaction conditions (e.g., lower temperature, catalytic base). researchgate.netscispace.com |

| Hydrolysis of Amino Precursor | 3-Amino-1,2,4-benzotriazine 1-oxide, NaNO₂, Acid | Improving yields and simplifying the synthesis of the amino precursor. researchgate.net |

Exploration of New Chemical Reactivity Profiles and Catalytic Applications

The known reactivity of 3-Hydroxy-1,2,4-benzotriazine 1-oxide primarily centers on its utility as a synthetic intermediate. The hydroxyl group can be readily converted into a leaving group, such as a chloro or bromo substituent, by reacting with phosphorus oxyhalides. researchgate.net This halogenated intermediate is a versatile precursor for introducing a wide array of functional groups at the 3-position via palladium-catalyzed cross-coupling reactions, including the Suzuki–Miyaura and Buchwald–Hartwig reactions. researchgate.net Furthermore, the benzotriazine N-oxide core exhibits interesting reactivity; under hot alkaline conditions, it can undergo a molecular rearrangement to form benzotriazole (B28993). researchgate.net

Emerging research trends point toward exploring untapped aspects of its reactivity and potential catalytic functions:

N-Oxide Chemistry: The N-oxide moiety is a potential oxygen donor. Future studies could investigate its capacity to act as an oxidant in catalytic cycles for reactions like sulfoxidations or epoxidations.

Coordination Chemistry: The nitrogen atoms and the N-oxide oxygen present potential coordination sites for metal ions. This opens avenues for designing novel ligands for catalysis or functional metal-organic frameworks (MOFs).

Organocatalysis: The heterocyclic scaffold could be functionalized to create novel organocatalysts for asymmetric synthesis, leveraging the rigid benzotriazine core to create a well-defined chiral environment.

Advanced Computational Modeling for Predictive Chemistry and Material Science

Computational chemistry offers powerful tools for predicting molecular properties and guiding experimental design. For related benzotriazine derivatives, such as 3-substituted benzo[e] scispace.comacs.orgthieme-connect.comtriazin-4-yls, Density Functional Theory (DFT) has been successfully used to analyze spectroscopic and electrochemical data. researchgate.net

Future computational work on this compound will likely focus on:

Reaction Mechanism Elucidation: Using DFT and other methods to model transition states and reaction pathways for its synthesis and known rearrangements, providing insights to optimize reaction conditions.

Property Prediction: Calculating electronic properties (e.g., HOMO/LUMO energies), absorption spectra, and redox potentials to predict the behavior of novel derivatives before their synthesis. This is crucial for designing molecules for specific applications in electronics or as photosensitizers.

In Silico Design: Modeling the interactions of functionalized derivatives with biological targets or their assembly into supramolecular structures, accelerating the discovery of new bioactive compounds and materials. researchgate.net

| Computational Method | Potential Application Area | Predicted Outcome |

| Density Functional Theory (DFT) | Reaction modeling, Spectroscopic analysis | Optimized reaction pathways, prediction of UV-Vis and NMR spectra. researchgate.net |

| Molecular Dynamics (MD) | Self-assembly simulation, host-guest interactions | Understanding the formation of functional materials, predicting binding affinities. |

| Quantitative Structure-Activity Relationship (QSAR) | Bioactive compound design | Predicting the biological activity of novel derivatives based on their structure. |

Integration with Modern Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)

The adoption of modern synthetic technologies can overcome many limitations of traditional batch chemistry. Flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and streamlined scalability. Photochemistry, utilizing light to drive chemical reactions, can unlock unique reaction pathways that are inaccessible via thermal methods.

Future research should explore the integration of these methodologies:

Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could enable safer handling of intermediates and facilitate large-scale production. The precise control of temperature and residence time could also improve yields and selectivity in subsequent functionalization reactions.

Photochemical Reactions: Investigating the photochemical reactivity of the benzotriazine N-oxide core could lead to novel transformations. For example, photoredox catalysis could enable new C-H functionalization or cross-coupling reactions under mild conditions, expanding the toolkit for creating diverse analogues. acs.org

Design of Chemically Active Probes and Functional Materials

The inherent structural features of the benzotriazine core make it an attractive scaffold for developing functional molecules. Its established role as a key precursor in the synthesis of 1,2,4-benzotriazine (B1219565) 1,4-dioxide antitumor agents, such as tirapazamine (B611382), highlights its potential in medicinal chemistry. researchgate.net Moreover, related benzotriazine structures are precursors to stable radicals (Blatter radicals) with applications in sensors and magnetic materials. researchgate.net

Future directions in this area include:

Fluorescent Probes: Attaching chromophoric or fluorogenic groups to the benzotriazine scaffold could yield novel chemosensors for detecting metal ions or biologically relevant anions through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).

Organic Electronics: Modifying the core with electron-donating or -withdrawing groups to tune its electronic properties could lead to the development of new materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Bioactive Scaffolds: Using the compound as a starting point for combinatorial library synthesis to generate new classes of molecules for high-throughput screening against various biological targets.

Q & A

Q. What methodologies enable the study of structure-activity relationships (SAR) for this compound analogs?

- Methodology : SAR studies require systematic synthesis of analogs with controlled substitutions (e.g., halogenation, alkylation). Biological testing (e.g., MIC assays for antimicrobial activity) paired with cheminformatics tools (e.g., MOE or RDKit) identifies critical pharmacophores. 3D-QSAR (CoMFA/CoMSIA) models correlate structural features with activity, guiding further optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.